Maltoheptaose

描述

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

consists of seven glucose residues in a linear 1,4-alpha-linkage; substrate for determining alpha-amylase in serum; RN given refers to (D-glucopyranose)-isome

Structure

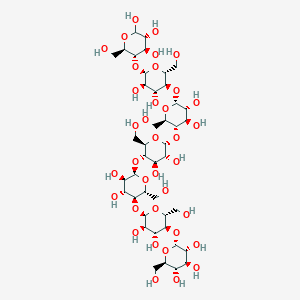

2D Structure

属性

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZITDGOAFCURV-VVTKTIMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-78-5 | |

| Record name | Maltoheptaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOHEPTAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD5BBR49M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, physicochemical properties, biological roles, and analytical methodologies of maltoheptaose.

Introduction

This compound is a linear oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds.[1][2] As a member of the maltooligosaccharide family, it serves as a valuable tool in various scientific and biomedical research areas.[3] Its defined structure makes it an ideal substrate for studying the activity of α-amylases and other carbohydrate-active enzymes.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, biological significance, and the experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals who are interested in the biochemistry of carbohydrates and their interactions with biological systems.

Chemical Structure and Identification

This compound is a heptasaccharide of D-glucose.[6] The glucose monomers are connected in a linear fashion through α-1,4 glycosidic linkages.[1] The chemical structure and identifying information for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | (2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal[5] |

| Synonyms | Amyloheptaose, this compound DP7[2][4] |

| CAS Number | 34620-78-5[3] |

| Molecular Formula | C42H72O36[3] |

| Molecular Weight | 1153.00 g/mol [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [6][7] |

| Melting Point | >213 °C (decomposition) | [4] |

| Boiling Point | 1492.7 ± 65.0 °C (Predicted) | [7][8] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [7][8] |

| Solubility | ||

| H₂O | ≥ 250 mg/mL | [1] |

| DMSO | ~20 mg/mL | [9][10] |

| DMF | ~20 mg/mL | [10] |

| PBS (pH 7.2) | ~2 mg/mL | [9][10] |

| Specific Rotation ([α]) | Not available in the search results. This property is important for chiral molecules like carbohydrates and is measured using a polarimeter. It indicates the extent to which the substance rotates plane-polarized light.[11][12][13] |

Biological Significance and Applications

This compound plays a significant role in various biological contexts, primarily related to carbohydrate metabolism.

-

Substrate for α-Amylase: this compound is a well-defined substrate for α-amylases, enzymes that hydrolyze α-1,4-glycosidic bonds in starch and other glucans. This property is extensively used in biochemical assays to determine α-amylase activity in various biological samples, including serum and saliva.[14]

-

Bacterial Metabolism: In bacteria such as Escherichia coli, this compound is transported into the cell via the maltose/maltodextrin transport system, which is a type of ATP-binding cassette (ABC) transporter. This system includes a periplasmic maltose-binding protein (MBP or MalE) that captures the oligosaccharide and delivers it to the membrane-spanning transporter complex (MalF and MalG) for translocation into the cytoplasm, powered by ATP hydrolysis by MalK.[15]

-

Research Applications: Beyond its use in enzyme assays, this compound serves as a standard for the analysis of oligosaccharides.[4] It has also been utilized in studies of protein-carbohydrate interactions, such as its binding to the periplasmic cyclodextrin binding protein CymE from Klebsiella oxytoca.[1]

Experimental Protocols

Determination of α-Amylase Activity using a Chromogenic Substrate

This protocol describes a coupled enzymatic assay for the determination of α-amylase activity using a chemically modified this compound substrate, ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7).

Principle: α-amylase hydrolyzes the EPS-G7 substrate. The resulting fragments are then acted upon by an α-glucosidase, which releases 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the α-amylase activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[16][17]

Reagents and Equipment:

-

Ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) substrate solution (3.5 mmol/L)

-

α-glucosidase (7.1 kU/L)

-

HEPES buffer (50 mmol/L, pH 7.15)

-

Sodium chloride (70 mmol/L)

-

Calcium chloride (1 mmol/L)

-

Spectrophotometer capable of reading at 405 nm

-

Temperature-controlled cuvette holder (37 °C)

Procedure:

-

Prepare the reaction mixture containing EPS-G7, α-glucosidase, sodium chloride, and calcium chloride in HEPES buffer.

-

Pre-incubate the reaction mixture at 37 °C for a sufficient time to reach thermal equilibrium.

-

Add the sample containing α-amylase to the reaction mixture.

-

Immediately start monitoring the absorbance at 405 nm for a period of 3 minutes after an initial lag phase of 2 minutes.[16]

-

Calculate the rate of change in absorbance per minute (ΔA/min). The α-amylase activity is then calculated based on the molar extinction coefficient of 4-nitrophenol.

Caption: Workflow for the enzymatic assay of α-amylase activity.

Analysis of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including this compound, without the need for derivatization.[18][19]

Principle: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated by anion-exchange chromatography. The separated carbohydrates are then detected by pulsed amperometry, which involves their oxidation at the surface of a gold electrode.[18]

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector with a gold working electrode.

-

An anion-exchange column suitable for carbohydrate analysis, such as the Dionex CarboPac™ series (e.g., PA-100 or PA20).[20][21]

General Procedure:

-

Sample Preparation: Dissolve the this compound standard or sample in high-purity water.

-

Chromatographic Separation:

-

Equilibrate the anion-exchange column with the initial mobile phase conditions (typically a sodium hydroxide solution).

-

Inject the sample onto the column.

-

Elute the carbohydrates using a gradient of sodium hydroxide and/or sodium acetate. The specific gradient will depend on the complexity of the sample and the specific column being used.

-

-

Detection:

-

Detect the eluted this compound using a pulsed amperometric detector with an appropriate waveform for carbohydrate analysis.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time compared to a standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

-

Visualization of Biological Pathways

Maltodextrin Transport in E. coli

The following diagram illustrates the pathway for the uptake of this compound and other maltodextrins from the periplasm into the cytoplasm of E. coli.

Caption: Bacterial maltodextrin ABC transporter system.

Conclusion

This compound is a well-characterized oligosaccharide with significant applications in biochemical research and diagnostics. Its defined chemical structure and physicochemical properties make it an invaluable tool for studying carbohydrate-active enzymes and transport systems. The experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their studies. Further research into the interactions of this compound and other maltooligosaccharides with biological systems will continue to enhance our understanding of carbohydrate biochemistry and its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 34620-78-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound - CARBOEXPERT [carboexpert.com]

- 5. This compound | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound ≥60% (HPLC) | 34620-78-5 [sigmaaldrich.com]

- 7. This compound CAS#: 34620-78-5 [m.chemicalbook.com]

- 8. This compound | 34620-78-5 [amp.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound | CAS 34620-78-5 | Cayman Chemical | Biomol.com [biomol.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. Carbohydrate Optical Rotation Data [glycodata.org]

- 14. medkoo.com [medkoo.com]

- 15. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. aafco.org [aafco.org]

- 21. lcms.cz [lcms.cz]

Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the core physicochemical properties, experimental applications, and role in drug delivery of Maltoheptaose.

Introduction

This compound is a linear oligosaccharide composed of seven α-1,4-linked D-glucose units. It belongs to the maltooligosaccharide family and serves as a valuable tool in various biochemical and pharmaceutical research applications. Its defined structure makes it a preferred substrate for enzymatic studies, particularly for α-amylase, and its carbohydrate nature is being exploited for targeted drug delivery systems. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its use, and its emerging applications in drug delivery.

Core Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 34620-78-5 | [1][2][3][4][5][6] |

| Molecular Weight | 1153.00 g/mol | [1][2][4] |

| Molecular Formula | C42H72O36 | [1][2][4] |

Applications in Enzymatic Assays

This compound is a well-defined substrate for enzymes that hydrolyze α-1,4-glycosidic bonds, most notably α-amylase. The use of a pure, defined-length oligosaccharide allows for more precise and reproducible kinetic studies compared to traditional starch-based substrates.

Experimental Protocol: α-Amylase Activity Assay (Coupled Enzymatic Method)

This protocol outlines a continuous spectrophotometric assay for determining α-amylase activity using a coupled-enzyme system. The hydrolysis of this compound by α-amylase produces smaller oligosaccharides, which are further hydrolyzed to glucose. The rate of glucose production is then measured through a series of enzymatic reactions leading to the formation of NADPH, which can be monitored by the increase in absorbance at 340 nm. While the referenced protocol uses maltopentaose, the principle and procedure are directly applicable to this compound.

Materials:

-

This compound

-

α-Glucosidase

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

ATP (Adenosine triphosphate)

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

HEPES buffer

-

Magnesium Chloride (MgCl2)

-

Spectrophotometer capable of reading at 340 nm

-

Reagent Preparation:

-

Reaction Buffer (R1): Prepare a solution containing 100 mM HEPES buffer (pH 7.0), 10 mM this compound, ≥ 20 U/mL α-glucosidase, 2.5 mM ATP, 2.0 mM NADP+, and 5.0 mM MgCl2.

-

Coupling Enzyme Solution (R2): Prepare a solution containing 100 mM HEPES buffer (pH 7.0), ≥ 40 U/mL hexokinase, and ≥ 40 U/mL G6PDH.

-

-

Assay Execution:

-

Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.

-

In a cuvette or microplate well, mix 200 µL of R1 with 50 µL of R2.

-

Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any endogenous glucose.

-

Initiate the reaction by adding 10 µL of the α-amylase-containing sample to the mixture.

-

Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculate the α-amylase activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

-

Role in Drug Delivery Systems

The surface of this compound, being a carbohydrate, can be leveraged for targeting specific cells or tissues in drug delivery applications. This is particularly relevant in the context of targeting cells with overexpressed glucose transporters, a characteristic of many cancer cells. This compound can be incorporated into nanocarriers like liposomes and polymeric nanoparticles to enhance their biocompatibility and facilitate targeted drug delivery.

Experimental Protocol: Preparation of this compound-Functionalized Liposomes

This protocol describes the preparation of this compound-presenting liposomes using the thin-film hydration method, a common technique for liposome formulation.[2]

Materials:

-

L-α-phosphatidylcholine (PC)

-

Cholesterol (Chol)

-

This compound-derivatized 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (G7-DPPE)

-

Chloroform/methanol solvent mixture (5:1 v/v)

-

Aqueous solution of the drug to be encapsulated (e.g., rifampicin) or buffer

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve PC, Chol, and G7-DPPE in the chloroform/methanol solvent mixture.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

-

Hydration:

-

Hydrate the lipid film by adding an aqueous solution of the drug or a buffer.

-

Agitate the flask to facilitate the formation of multilamellar vesicles.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the crude liposome suspension to extrusion through a polycarbonate membrane with a 100 nm pore size. Repeat the extrusion process multiple times to ensure a uniform size distribution.

-

-

Characterization:

-

Characterize the resulting this compound-functionalized liposomes for size, zeta potential, and drug encapsulation efficiency.

-

Cellular Uptake of this compound-Functionalized Nanoparticles

While specific signaling pathways directly activated by this compound have not been extensively documented, its role as a targeting ligand implies an interaction with cell surface components, leading to the cellular uptake of the nanoparticle carrier. The proposed mechanism often involves endocytosis, where the nanoparticle is engulfed by the cell membrane.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined chemical structure provides a reliable substrate for enzymatic assays, aiding in the characterization of carbohydrate-modifying enzymes. Furthermore, its application as a targeting moiety in drug delivery systems holds significant promise for the development of more effective and targeted therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the utilization of this compound in a variety of research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound-Presenting Nanoscale Glycoliposomes for the Delivery of Rifampicin to E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Characterization of this compound-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Multifaceted Functions of Maltoheptaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a critical molecule in various biological processes. While primarily recognized as a substrate for amylolytic enzymes, its functions extend to roles in microbial metabolism, nutrient transport, and as a tool in biotechnological applications. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support advanced research and development.

Core Functions of this compound

The primary biological role of this compound is centered around carbohydrate metabolism, where it acts as an intermediate in the breakdown of starch and a substrate for various enzymes.

Enzymatic Substrate

This compound is a key substrate for a variety of glycoside hydrolases, which are crucial for the digestion of complex carbohydrates. The efficiency and mode of action of these enzymes on this compound are subjects of intensive study.

Data Presentation: Enzyme Kinetics

The following table summarizes key quantitative data for the interaction of this compound and related substrates with specific enzymes and transport proteins.

| Enzyme/Protein | Organism | Substrate | Parameter | Value | Reference(s) |

| α-Amylase (FERMENTA) | Lactobacillus fermentum | This compound | Catalytic Efficiency (kcat/Km) | Increased with chain length up to amylose | [1][2] |

| Glucoamylase | Aspergillus awamori | This compound | kcat | 0.72 ± 0.01 s⁻¹ (for isomaltose) | [3] |

| Glucoamylase | Aspergillus awamori | This compound | Km | - | [3] |

| CymE Protein | Klebsiella oxytoca | This compound | Dissociation Constant (KD) | 70 μM | [4] |

| α-Amylase | Bacillus licheniformis EMS-6 | Starch | Vmax | 2778 U/mg/min | [5] |

| α-Amylase | Bacillus licheniformis EMS-6 | Starch | Km | 8.3 mg/ml | [5] |

| α-Amylase | Bacillus megaterium RAS103 | Starch | Vmax | 81.30 U/ml | [6] |

| α-Amylase | Bacillus megaterium RAS103 | Starch | Km | 0.878 mg/ml | [6] |

| α-Amylase | Bacillus subtilis KIBGE HAS | Starch | Km | 2.68 mg/ml | [7] |

Role in Microbial Nutrient Transport

This compound, as a product of starch degradation, is a significant carbon source for many bacteria. Its transport across the bacterial cell membrane is a well-studied process, particularly in Escherichia coli.

The maltodextrin transport system in E. coli involves the LamB (maltoporin) channel in the outer membrane and the MalFGK2 ABC transporter in the inner membrane. This compound is one of the maltooligosaccharides transported through this system.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's functions. The following are representative protocols for key experiments.

α-Amylase Activity Assay using a Chromogenic Substrate

This protocol is adapted from methods utilizing a modified this compound substrate for a colorimetric assay.[9][10][11]

Principle: A blocked p-nitrophenyl maltoheptaoside (PNPG7) derivative is used as the substrate. α-amylase cleaves this substrate, and a subsequent enzymatic step by α-glucosidase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

Materials:

-

α-Amylase sample

-

Blocked p-nitrophenyl maltoheptaoside (PNPG7) substrate solution

-

α-Glucosidase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.15, containing 70 mM NaCl and 1 mM CaCl2)

-

Stopping reagent (e.g., 1% (w/v) Tris solution)

-

Spectrophotometer

Procedure:

-

Prepare the assay reagent by dissolving the PNPG7 substrate and α-glucosidase in the assay buffer.

-

Pre-warm the assay reagent and the enzyme sample to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a defined volume of the enzyme sample to the assay reagent.

-

Incubate the reaction for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding the stopping reagent.

-

Measure the absorbance of the solution at 405 nm.

-

Calculate the α-amylase activity based on the amount of p-nitrophenol released, using a standard curve.

Determination of α-Amylase Kinetics using this compound

This protocol outlines a general method for determining the Michaelis-Menten kinetics of α-amylase with unmodified this compound.

Principle: The initial rate of this compound hydrolysis by α-amylase is measured at various substrate concentrations. The products (smaller maltooligosaccharides) can be quantified using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by a coupled enzymatic assay that measures the release of glucose.

Materials:

-

Purified α-amylase

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl)

-

Method for quantifying reaction products (e.g., HPAEC-PAD system or a coupled-enzyme glucose assay kit)

Procedure:

-

Prepare a series of this compound solutions in the reaction buffer.

-

Pre-incubate the substrate solutions and the enzyme at the desired reaction temperature.

-

Initiate the reactions by adding the enzyme to each substrate concentration.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a chemical quencher).

-

Quantify the amount of product formed in each sample.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Logical Relationships

While this compound is a key player in metabolic pathways, its direct role as a signaling molecule is not as well-established as that of smaller sugars like glucose or maltotriose. In E. coli, for instance, maltotriose is the specific inducer of the maltose regulon. However, the transport and metabolism of this compound are integral parts of the cellular response to the availability of complex carbohydrates.

Below are diagrams illustrating the workflow for an α-amylase assay and the transport of this compound in E. coli.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of action of alpha-amylase from Lactobacillus fermentum on maltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mail.pakbs.org [mail.pakbs.org]

- 6. ejm.journals.ekb.eg [ejm.journals.ekb.eg]

- 7. Purification and Characterization of Novel α-Amylase from Bacillus subtilis KIBGE HAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and characterization of glucoamylase from fungus Aspergillus awamori expressed in yeast Saccharomyces cerevisiae using different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 10. researchgate.net [researchgate.net]

- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]

Maltoheptaose: A Technical Guide to its Biological Significance and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked D-glucose units, holds significant importance in various biological processes and research applications. While it is a fundamental component of starch metabolism, its utility extends to enzymology, microbiology, and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the core biological significance of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

I. Role in Enzymology: A Substrate for Amylases

This compound serves as a crucial substrate for the characterization of amylolytic enzymes, particularly α-amylases and β-amylases. Its defined structure allows for precise kinetic studies and inhibitor screening.

Quantitative Data: Enzyme Kinetics and Inhibition

The interaction of amylases with this compound and the effect of inhibitors have been quantified in various studies. The following tables summarize key data points.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Lactobacillus fermentum α-amylase | This compound | - | - | - | 8.7 x 104 | [1] |

| Bacillus megaterium RAS103 α-amylase | Soluble Starch | 0.878 mg/mL | 81.30 | - | - | [2] |

| Commercial Amylase (Rohalase HT) | Soluble Corn Starch | 8.11 mg/mL | 2.19 | - | - | [3] |

Table 1: Kinetic parameters of various α-amylases. Note that direct kinetic data for this compound was not available in all cited literature; related substrates are included for context.

| Inhibitor | Enzyme | Substrate | IC50 | Reference(s) |

| Acarbose | Human α-amylase | Maltoheptaoside | 2.37 ± 0.11 µM | [4] |

| 5-O-p-coumaroylquinic acid (5-CQA) | α-amylase | - | 69.39 µM | [5] |

| Quercetin | Pancreatic α-amylase | - | 0.17 mM | [6] |

| F. cretica methanolic extract | α-amylase | - | 7.26 µg/mL | [7] |

| B. lycium methanolic extract | α-amylase | - | 2.10 µg/mL | [7] |

Table 2: IC50 values of various inhibitors against α-amylase activity. Assays were performed using different substrates, with maltoheptaoside being a key substrate in some studies.

Experimental Protocol: α-Amylase Assay using a Chromogenic Substrate

A common method for assaying α-amylase activity involves a chromogenic substrate like p-nitrophenyl maltoheptaoside (PNPG7).

Principle:

α-amylase hydrolyzes the non-reducing end-blocked PNPG7. The resulting p-nitrophenyl-oligosaccharide fragments are then cleaved by an excess of α-glucosidase, releasing p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm. The rate of p-nitrophenol release is directly proportional to the α-amylase activity.[8][9]

Materials:

-

Substrate Reagent: Blocked p-nitrophenyl maltoheptaoside (e.g., EtPNPG7) and thermostable α-glucosidase in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, with 50 mM NaCl and 5 mM CaCl2).[9][10]

-

Stopping Reagent: 1% (w/v) Trisodium phosphate solution, pH ~11.0.[9]

-

Enzyme solution (sample).

-

Spectrophotometer and cuvettes or microplate reader.

-

Water bath or incubator set to the desired temperature (e.g., 37°C or 40°C).[9][10]

Procedure:

-

Reagent Preparation: Dissolve the substrate reagent in distilled water according to the manufacturer's instructions.[9]

-

Pre-incubation: Pre-incubate the substrate solution and the enzyme samples at the assay temperature for 5 minutes.[9]

-

Initiation: Add a defined volume of the enzyme solution to the pre-warmed substrate solution and mix.

-

Incubation: Incubate the reaction mixture for a precise period (e.g., 10 minutes).[9]

-

Termination: Stop the reaction by adding the stopping reagent. This also develops the color of the p-nitrophenolate ion.[9]

-

Measurement: Measure the absorbance of the solution at 400 nm against a reagent blank.[10]

-

Calculation: Calculate the enzyme activity based on the absorbance reading and a standard curve prepared with p-nitrophenol.

II. Role in Microbiology: Transport and Metabolism

In bacteria such as Escherichia coli, this compound is a key component of the maltodextrin transport and metabolism system, which is governed by the mal regulon.

The Maltodextrin System in E. coli

The mal regulon in E. coli comprises genes that encode for an ABC transporter and several enzymes responsible for the breakdown of maltodextrins.[11][12] this compound, along with other maltodextrins, is transported into the periplasm and then into the cytoplasm. The central activator of this system is the MalT protein, which is allosterically activated by maltotriose and ATP.[13]

Key components of the pathway include:

-

LamB (Maltoporin): An outer membrane protein that facilitates the diffusion of maltodextrins, including this compound, into the periplasm.

-

MalE (Maltose-Binding Protein): A periplasmic protein that binds maltodextrins with high affinity and delivers them to the MalFGK2 transporter.

-

MalFGK2: An ABC transporter in the inner membrane that actively transports maltodextrins into the cytoplasm.

-

MalQ (Amylomaltase): A cytoplasmic enzyme that catalyzes the transglycosylation of maltodextrins, producing a mixture of glucose and other maltodextrins.[14]

-

MalP (Maltodextrin Phosphorylase): A cytoplasmic enzyme that phosphorolytically cleaves the non-reducing end of maltodextrins to yield glucose-1-phosphate.[14]

-

MalZ (Maltodextrin Glucosidase): A cytoplasmic enzyme that hydrolyzes maltodextrins to glucose.[11]

The interplay of these components allows E. coli to efficiently utilize starch breakdown products as a carbon and energy source.

III. Applications in Drug Development and Nanotechnology

The unique properties of this compound have led to its exploration in the field of drug delivery and nanotechnology. Its biocompatibility and specific interactions with certain proteins make it an attractive molecule for targeting and delivery applications.

This compound-Coated Nanoparticles for Drug Delivery

This compound can be conjugated to nanoparticles to enhance their interaction with and internalization by bacterial cells.[15] This strategy has been investigated for the targeted delivery of antibiotics.

Example Application: Delivery of Tamoxifen

This compound-b-polystyrene (MH-b-PS) block copolymers can self-assemble into nanoparticles for the encapsulation of hydrophobic drugs like tamoxifen.[16] These nanoparticles have shown enhanced cytotoxicity towards breast cancer cells, potentially through interactions with glucose transporters.[16]

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

Principle:

The nanoprecipitation method involves the rapid desolvation of a polymer and a drug from an organic solvent in an aqueous anti-solvent, leading to the formation of nanoparticles.[17]

Materials:

-

This compound-b-polystyrene (MH-b-PS) copolymer.

-

Drug (e.g., Tamoxifen citrate).

-

Organic solvent (e.g., Tetrahydrofuran - THF).

-

Aqueous anti-solvent (e.g., ultrapure water).

-

Magnetic stirrer.

-

Syringe pump.

Procedure (Standard Nanoprecipitation):

-

Dissolution: Dissolve the MH-b-PS copolymer and the drug in the organic solvent.

-

Addition: Add the organic solution dropwise to the aqueous anti-solvent under constant stirring. A syringe pump can be used for controlled addition.

-

Nanoparticle Formation: The rapid mixing causes the polymer and drug to precipitate, forming nanoparticles.

-

Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by stirring at room temperature.

-

Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug and solvent.

IV. Conclusion

This compound is a versatile maltooligosaccharide with profound biological significance. Its role as a well-defined substrate is invaluable for the study of carbohydrate-active enzymes and the screening of potential inhibitors. In the microbial world, it is a key player in nutrient uptake and metabolism, offering insights into bacterial physiology. Furthermore, its application in nanotechnology for targeted drug delivery highlights its potential in the development of novel therapeutics. The data and protocols presented in this guide underscore the multifaceted importance of this compound for researchers and professionals in the life sciences and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ejm.journals.ekb.eg [ejm.journals.ekb.eg]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Assay Guided Isolation of an α-Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 10. researchgate.net [researchgate.net]

- 11. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The maltodextrin system of Escherichia coli: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A complex signaling module governs the activity of MalT, the prototype of an emerging transactivator family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. This compound Promotes Nanoparticle Internalization by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Characterization of this compound-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmaexcipients.com [pharmaexcipients.com]

Maltoheptaose: A Comprehensive Technical Guide to its Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, is a molecule of significant interest in various scientific and industrial fields, including as a substrate for amylase activity studies and in drug delivery applications. This technical guide provides an in-depth overview of the natural sources and synthetic methodologies for obtaining this compound. Both chemical and enzymatic synthesis routes are explored in detail, with a focus on providing actionable experimental protocols and comparative quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying processes.

Introduction

This compound (G7) is a maltooligosaccharide with the chemical formula C₄₂H₇₂O₃₆. It belongs to the class of maltodextrins and is characterized by its seven glucose monomeric units.[1] Its defined structure makes it a valuable tool in carbohydrate research, particularly as a substrate for enzymes such as α-amylase.[2] Furthermore, its potential as a functional ingredient in the food and pharmaceutical industries is an active area of investigation. This guide aims to be a comprehensive resource for researchers and professionals by detailing the origins and production methods of this important oligosaccharide.

Natural Sources of this compound

The natural abundance of free this compound is relatively low. However, it is found as a structural component of larger polysaccharides like starch and glycogen. Its primary documented natural source as a distinct metabolite is in microorganisms.

2.1. Microbial Sources

-

Escherichia coli: this compound has been identified as a metabolite in Escherichia coli (strain K12, MG1655).[3] It is involved in the maltodextrin metabolism of the bacterium, where it can be transported into the cell.[4] Nanoparticles functionalized with this compound have shown increased internalization by E. coli, suggesting a specific uptake mechanism.[4]

While its presence in other organisms is less documented, it is likely an intermediate in the metabolism of α-glucans in various bacteria, archaea, and eukaryotes.

Synthesis of this compound

Due to its low natural abundance, the synthesis of this compound is crucial for research and commercial applications. Both chemical and enzymatic methods have been developed, each with its own advantages and disadvantages.

3.1. Chemical Synthesis: Ring-Opening of β-Cyclodextrin

A prevalent chemical method for synthesizing this compound involves the controlled ring-opening of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This approach leverages the readily available and well-defined structure of β-cyclodextrin.[5] The general strategy involves the protection of hydroxyl groups, selective cleavage of one glycosidic bond, and subsequent deprotection.

A common method for the ring-opening is acetolysis, which uses a mixture of acetic anhydride and a strong acid.

3.1.1. Experimental Protocol: Acetolysis of Peracetylated β-Cyclodextrin

This protocol is adapted from literature describing the acetolysis of peracetylated β-cyclodextrin.[5]

Materials:

-

Peracetylated β-cyclodextrin

-

Acetic anhydride (Ac₂O)

-

Sulfuric acid (H₂SO₄) or Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

Acetolysis: Dissolve peracetylated β-cyclodextrin in acetic anhydride. Cool the solution to 0°C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid or ferric chloride hexahydrate while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified time (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a vigorously stirred, chilled saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic solution under reduced pressure. The resulting crude product, a mixture of peracetylated this compound and unreacted starting material, can be purified by silica gel column chromatography or successive recrystallizations from ethanol.[5]

-

Deprotection: The peracetylated this compound can be deprotected to yield free this compound using standard methods, such as Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol.

3.1.2. Quantitative Data for Chemical Synthesis

| Precursor | Reagents | Yield of Peracetylated this compound | Purity | Reference |

| Peracetylated β-CD | Ac₂O, H₂SO₄ | Varies, can be optimized | High | [5] |

| Peracetylated β-CD | FeCl₃·6H₂O | 22% | 99% (after recrystallization) | [5] |

| Per-O-benzoylated β-CD | Ac₂O, H₂SO₄ | 70-82% (di-O-acetylated derivative) | High | [5] |

3.2. Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Several classes of enzymes are employed for the production of this compound, primarily from starch or cyclodextrins.

3.2.1. Using Cyclomaltodextrinase (CDase)

Cyclomaltodextrinases (EC 3.2.1.54) are enzymes that hydrolyze the cyclic structure of cyclodextrins to produce linear maltooligosaccharides.

3.2.1.1. Experimental Protocol: Enzymatic Synthesis from β-Cyclodextrin using Cyclomaltodextrinase

This protocol is a general representation based on literature.[6]

Materials:

-

β-Cyclodextrin

-

Cyclomaltodextrinase (e.g., from Bacillus sphaericus)

-

Buffer solution (e.g., sodium phosphate buffer, pH 7.0)

-

Calcium chloride (CaCl₂) (if required for enzyme stability/activity)

-

Ethanol (for precipitation)

Procedure:

-

Reaction Setup: Dissolve β-cyclodextrin in the appropriate buffer to a desired concentration. Add calcium chloride if necessary.

-

Enzyme Addition: Add a specific activity of cyclomaltodextrinase to the substrate solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation for a defined period.

-

Reaction Monitoring: Monitor the formation of this compound over time using techniques like High-Performance Liquid Chromatography (HPLC).

-

Enzyme Inactivation: Terminate the reaction by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzyme.

-

Purification: The resulting mixture containing this compound and potentially other maltooligosaccharides can be purified. A common method is precipitation with ethanol followed by chromatographic techniques such as size-exclusion or ion-exchange chromatography.

3.2.2. Using Amylase

Certain amylases, particularly thermostable α-amylases, can be used to produce specific-length maltooligosaccharides from cyclodextrins.

3.2.2.1. Experimental Protocol: Synthesis from β-Cyclodextrin using Thermostable Amylase

This protocol is based on the use of a thermostable amylase from Pyrococcus furiosus.[6]

Materials:

-

β-Cyclodextrin

-

Thermostable amylase from Pyrococcus furiosus

-

Buffer solution (e.g., sodium acetate buffer, pH 5.5)

Procedure:

-

Reaction Setup: Prepare a solution of β-cyclodextrin in the buffer.

-

Enzyme Reaction: Add the thermostable amylase to the β-cyclodextrin solution.

-

Incubation: Incubate the reaction at a high temperature (e.g., 80-90°C) for a specific duration. The high temperature ensures the enzyme is active and reduces microbial contamination.

-

Product Analysis and Purification: Analyze the reaction products by HPLC. The enzyme primarily produces this compound from β-cyclodextrin.[6] Purification can be achieved using chromatographic methods.

3.2.3. Quantitative Data for Enzymatic Synthesis

| Enzyme | Substrate | Optimal pH | Optimal Temperature | Product Yield/Purity | Reference |

| Cyclomaltodextrinase (Bacillus sphaericus) and Cyclodextrin Glucotransferase (Gracilibacillus alcaliphilus) | Starch | 7.0 | 30°C | High conversion with sequential addition | [6] |

| Cyclomaltodextrinase (Bacillus sphaericus E-244) and Maltooligosyltrehalose Synthase (Arthrobacter sp. Q36) | β-Cyclodextrin | 7.0 | 40°C | 77.3% yield of non-reducing this compound | [6] |

| Thermostable Amylase (Pyrococcus furiosus) | β-Cyclodextrin | Not specified | High | High purity this compound | [6] |

Purification of this compound

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product.

4.1. Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of maltooligosaccharides.[7][8]

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their size.

-

Ion-Exchange Chromatography: Can be used if the this compound is derivatized with a charged group.

-

Reversed-Phase HPLC: Often used for the separation of derivatized oligosaccharides.

-

-

Solid-Phase Extraction (SPE): SPE cartridges can be used for the cleanup and purification of derivatized this compound.[7]

4.2. Precipitation

-

Ethanol Precipitation: this compound can be precipitated from aqueous solutions by the addition of a water-miscible organic solvent like ethanol. This method is useful for initial purification and concentration.

Visualizing Synthesis Pathways and Workflows

5.1. Chemical Synthesis of this compound

Caption: Chemical synthesis of this compound via ring-opening of β-cyclodextrin.

5.2. Enzymatic Synthesis of this compound

Caption: Enzymatic pathways for the synthesis of this compound.

5.3. General Experimental Workflow for this compound Production

Caption: A generalized workflow for the production and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the sources and synthesis of this compound, catering to the needs of researchers and professionals in the fields of chemistry, biology, and drug development. While natural sources are limited, both chemical and enzymatic synthesis methods offer viable routes for its production. The choice of method will depend on the desired scale, purity requirements, and available resources. The provided experimental protocols and quantitative data serve as a practical starting point for the laboratory-scale production of this valuable oligosaccharide. Further research into novel enzymatic systems and optimization of existing protocols will continue to enhance the efficiency and accessibility of this compound for its diverse applications.

References

- 1. hmdb.ca [hmdb.ca]

- 2. moleculardepot.com [moleculardepot.com]

- 3. This compound | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Promotes Nanoparticle Internalization by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic preparation of maltohexaose, this compound, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Maltoheptaose in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of maltoheptaose, a linear oligosaccharide consisting of seven α-1,4 linked glucose units. Understanding the solubility of this compound is critical for its application in various research and development fields, including its use as a substrate for α-amylase activity studies and as a carbohydrate standard. This document compiles available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data from commercial suppliers. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature, which is a significant factor influencing solubility.

| Solvent | Concentration | Description | Source(s) |

| Water | 50 mg/mL | Clear, colorless solution | [1][2] |

| Water | ≥ 250 mg/mL | Saturation not reached at this concentration | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | - | [3] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | - | [3] |

| Dimethylformamide (DMF) | ~20 mg/mL | - | [3] |

| Ethanol | Insoluble | General observation for maltooligosaccharides |

The solubility of maltooligosaccharides in aqueous ethanol solutions is known to be dependent on the degree of polymerization (DP). Generally, as the ethanol concentration increases, the solubility of the maltooligosaccharide decreases. Furthermore, for a given ethanol concentration, a higher DP corresponds to lower solubility.

Experimental Protocol for Determining this compound Solubility

Principle

An excess amount of solid this compound is equilibrated with a specific solvent at a controlled temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of this compound in the clear, saturated solution is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Materials and Equipment

-

This compound (high purity, ≥95%)

-

Solvents (e.g., deionized water, PBS, DMSO, ethanol)

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, low-binding)

-

Volumetric flasks and pipettes

-

HPLC system equipped with a carbohydrate analysis column (e.g., an amino-based column) and a Refractive Index Detector (RID)

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed to prevent bubble formation during analysis.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibration.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the controlled temperature for a short period to allow for the settling of the undissolved solid. To ensure complete removal of undissolved particles, centrifuge the samples at the same temperature as the equilibration.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC-RID:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample filtrate and determine its concentration from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

The Role of Maltoheptaose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a key substrate and intermediate in the carbohydrate metabolism of a wide range of organisms, from bacteria and archaea to eukaryotes. As a significant component of starch breakdown, its metabolic fate is crucial for cellular energy homeostasis. This technical guide provides an in-depth analysis of the metabolic pathways involving this compound, the kinetics of the key enzymes responsible for its transformation, and the experimental protocols for its study. Furthermore, potential signaling roles and implications for drug development are discussed.

Introduction

This compound (C₄₂H₇₂O₃₆, Molar Mass: 1153.0 g/mol ) is a maltooligosaccharide that plays a pivotal role in the bridge between complex carbohydrate storage and cellular energy production.[1][2][3] Arising from the enzymatic degradation of starch by amylases, this compound is a substrate for a variety of enzymes that channel its constituent glucose molecules into central metabolic pathways such as glycolysis. Understanding the intricacies of this compound metabolism is essential for fields ranging from microbiology and biotechnology to human physiology and pharmacology.

Metabolic Pathways of this compound

The metabolism of this compound varies across different domains of life, primarily differing in the location of degradation and the specific enzymes involved.

Prokaryotic Metabolism (Bacteria and Archaea)

In bacteria and archaea, this compound and other maltodextrins are typically transported into the cytoplasm and then catabolized.

-

Transport: In organisms like Escherichia coli, the maltodextrin system, encoded by the mal regulon, is responsible for the uptake of this compound. This involves a specific outer membrane porin (LamB), a periplasmic binding protein (MalE), and an ABC transporter (MalF, MalG, MalK).

-

Intracellular Degradation: Once inside the cell, this compound is primarily metabolized by two key enzymes:

-

Maltodextrin Phosphorylase (MalP): This enzyme sequentially cleaves glucose units from the non-reducing end of this compound, producing glucose-1-phosphate (G1P).[4] This process is a phosphorolysis, which conserves the energy of the glycosidic bond in the phosphate ester. G1P can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.

-

4-α-Glucanotransferase (MalQ): This enzyme, also known as amylomaltase, catalyzes the transfer of a segment of an α-1,4-glucan to a new acceptor, which can be glucose or another maltooligosaccharide.[5] This disproportionation reaction can generate a variety of maltooligosaccharides and glucose.

-

In some hyperthermophilic archaea, such as Thermococcus litoralis, maltose metabolism involves the concerted action of 4-α-glucanotransferase and maltodextrin phosphorylase, with the latter showing high activity towards this compound.

Caption: this compound metabolism in prokaryotes.

Eukaryotic Metabolism

In eukaryotes, the degradation of this compound is closely linked to the digestion of starch and the turnover of glycogen. The specific transporters for this compound in mammalian cells are not well-documented, and it is likely that it is either broken down extracellularly or within lysosomes.

-

Extracellular Digestion: In the digestive tract of mammals, pancreatic and salivary α-amylases hydrolyze starch into smaller maltooligosaccharides, including this compound. These are further broken down into glucose by α-glucosidases located in the brush border of the small intestine before absorption.

-

Intracellular Degradation (Glycogenolysis): Maltooligosaccharides are intermediates in the breakdown of glycogen. Glycogen phosphorylase releases glucose-1-phosphate from the non-reducing ends of glycogen until it approaches a branch point. The debranching enzyme then transfers a block of three glucose residues to another branch and hydrolyzes the α-1,6 linkage, releasing free glucose. This compound, as a linear chain, would be a substrate for glycogen phosphorylase.

-

Yeast Metabolism: In Saccharomyces cerevisiae, maltotriose is transported into the cell by specific permeases (like the Agt1 permease) and then hydrolyzed by intracellular α-glucosidases to glucose.[6][7] It is plausible that this compound, if transported into the cell, would follow a similar fate.

Caption: Proposed this compound metabolism in eukaryotes.

Quantitative Data on this compound Metabolism

The efficiency of this compound metabolism is determined by the kinetic properties of the enzymes involved.

| Enzyme | Organism | Substrate | K_m (mM) | V_max | k_cat (s⁻¹) | Source |

| Maltodextrin Phosphorylase | Thermococcus litoralis | This compound | 0.46 | 66 U/mg | - | [PMID: 9614138] |

| Maltodextrin Phosphorylase | Escherichia coli | This compound | 0.5 | - | - | [Schinzel90] |

| α-Amylase | Lactobacillus fermentum | This compound | - | - | - | [PMID: 16542710] |

| Human Pancreatic α-Amylase | Homo sapiens | This compound | - | - | - | [PMID: 6166629] |

Energy Yield:

The catabolism of this compound ultimately yields glucose or glucose-1-phosphate. The complete aerobic oxidation of one glucose molecule can yield approximately 30-32 ATP molecules.[3] The breakdown of this compound into seven glucose-1-phosphate molecules by maltodextrin phosphorylase and subsequent entry into glycolysis would theoretically yield a high amount of ATP, with the initial phosphorylation step of glycolysis being bypassed for these G1P molecules.

Experimental Protocols

Assay for Maltodextrin Phosphorylase Activity

This protocol is adapted from the method used for Thermococcus litoralis maltodextrin phosphorylase.

Principle: The activity of maltodextrin phosphorylase is measured in the direction of phosphorolysis. The product, glucose-1-phosphate, is converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.

Reagents:

-

1 M Tris-HCl buffer, pH 7.0

-

1 M MgCl₂

-

100 mM NADP⁺

-

100 mM this compound

-

Phosphoglucomutase (e.g., from rabbit muscle, ~500 U/mL)

-

Glucose-6-phosphate dehydrogenase (e.g., from Leuconostoc mesenteroides, ~500 U/mL)

-

Enzyme sample (cell lysate or purified maltodextrin phosphorylase)

Procedure:

-

Prepare a reaction mixture containing:

-

50 µL of 1 M Tris-HCl, pH 7.0

-

10 µL of 1 M MgCl₂

-

20 µL of 100 mM NADP⁺

-

50 µL of 100 mM this compound

-

1 µL of Phosphoglucomutase

-

1 µL of Glucose-6-phosphate dehydrogenase

-

Distilled water to a final volume of 990 µL.

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 60°C for the T. litoralis enzyme) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme sample.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction (ΔA₃₄₀/min). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Caption: Experimental workflow for maltodextrin phosphorylase assay.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in various samples.

Principle: this compound is separated from other carbohydrates on a suitable column (e.g., an amino-based or ion-exchange column) and detected using a refractive index (RI) detector or a pulsed amperometric detector (PAD).

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and column oven.

-

Amine-based column (e.g., Zorbax NH₂) or a high-performance anion-exchange (HPAEC) column (e.g., Dionex CarboPac series).

-

Refractive Index Detector (RID) or Pulsed Amperometric Detector (PAD).

Mobile Phase:

-

For amino columns: Acetonitrile:water gradient (e.g., starting from 80:20 and decreasing the acetonitrile concentration).

-

For HPAEC-PAD: Isocratic or gradient elution with sodium hydroxide and sodium acetate.

Procedure:

-

Sample Preparation:

-

Biological samples (e.g., cell culture media, tissue homogenates) should be deproteinized (e.g., by precipitation with acetonitrile or perchloric acid) and filtered through a 0.22 µm filter.

-

-

Standard Curve:

-

Prepare a series of this compound standards of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the prepared samples into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Potential Signaling Role of this compound

While the primary role of this compound is metabolic, there is growing evidence that oligosaccharides can act as signaling molecules in various biological processes, particularly in plants and bacteria.

-

In Plants: Oligosaccharides derived from cell walls (oligosaccharins) can regulate growth, development, and defense responses.

-

In Bacteria: Some bacteria utilize quorum sensing to coordinate gene expression in response to population density, a process mediated by small signaling molecules. While specific evidence for this compound as a primary signaling molecule is limited, it is plausible that as an indicator of carbohydrate availability, it could influence the expression of metabolic genes. For instance, in E. coli, maltotriose is the inducer of the mal regulon.

Further research is required to elucidate any direct signaling roles of this compound.

Caption: Generalized oligosaccharide signaling pathway.

Conclusion and Future Directions

This compound is a central molecule in carbohydrate metabolism, acting as a direct link between polysaccharide stores and cellular energy production. The enzymatic machinery for its degradation is well-characterized in prokaryotes, with maltodextrin phosphorylase and 4-α-glucanotransferase playing key roles. In eukaryotes, its metabolism is integrated with starch digestion and glycogenolysis.

For drug development professionals, the enzymes involved in this compound metabolism, particularly in pathogenic bacteria, could represent potential targets for novel antimicrobial agents. Inhibiting the uptake or breakdown of essential carbohydrates like this compound could be a viable strategy to curb bacterial growth. Further research into the specific transporters and metabolic pathways in different organisms, as well as the potential signaling functions of this compound, will undoubtedly open new avenues for both fundamental research and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Yield of Energy from Glucose – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 3. How Cells Obtain Energy from Food - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phytopathogenic bacteria utilize host glucose as a signal to stimulate virulence through LuxR homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of 4-α-glucanotransferase from Saccharophagus degradans 2-40 and its potential role in glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal transduction. Bringing the eukaryotes up to speed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

An In-depth Technical Guide to Maltoheptaose: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked glucose units, has transitioned from a subject of basic carbohydrate chemistry to a molecule of interest in various scientific and therapeutic fields. This guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the synthesis and characterization of this compound. It details key experimental protocols, presents its physicochemical properties in a structured format, and explores its known biological roles, including its involvement in cellular processes relevant to drug development.

Discovery and History

While a singular, definitive "discovery" of this compound is not clearly documented, its identification and characterization are intrinsically linked to the broader history of maltooligosaccharide research. The timeline of its emergence as a distinct chemical entity can be traced through advancements in separation and analytical techniques.

Early Recognition (Mid-20th Century): The existence of maltooligosaccharides, including this compound, as components of starch hydrolysates was implicitly understood with the advent of paper chromatography and other early separation methods. These techniques allowed for the separation of starch breakdown products into a series of discrete oligosaccharides based on their degree of polymerization.

Enzymatic Production and Identification (1970s): A significant milestone in the history of this compound was the use of specific enzymes to generate maltooligosaccharides of defined lengths. A 1978 publication in Agricultural and Biological Chemistry described the use of a purified α-amylase from malt that, in the early stages of its reaction with starch, produced both maltohexaose and this compound. This represented a crucial step towards the targeted production and subsequent characterization of this compound.

Chemical Synthesis from Cyclodextrins (1990s): The 1990s saw the development of more controlled chemical methods for synthesizing this compound. A notable advancement was the work of Sakairi et al. in 1991, who developed a procedure for the acetolysis of peracetylated β-cyclodextrin to yield peracetylated this compound. This method was later utilized and described by Yoshida et al. in 1999, solidifying a reliable route for the chemical synthesis of this compound and its derivatives. This approach offered a higher degree of purity and structural definition compared to enzymatic hydrolysis of starch.

Physicochemical Properties

This compound is a white, water-soluble solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₇₂O₃₆ | [1] |

| Molecular Weight | 1153.0 g/mol | [1] |

| CAS Number | 34620-78-5 | [1][2] |

| Appearance | White Solid | [3] |

| Melting Point | >213°C (decomposes) | [4] |

| Solubility | Soluble in water | |

| Synonyms | Amyloheptaose | [2] |

Key Experimental Protocols

This section details the methodologies for the key experiments that have been pivotal in the synthesis and characterization of this compound.

Enzymatic Production of this compound from Starch (Based on 1978 findings)

This protocol describes a general method for the enzymatic hydrolysis of starch to produce a mixture of maltooligosaccharides, including this compound.

Objective: To generate this compound from starch using α-amylase.

Materials:

-

Soluble starch

-

Purified α-amylase (e.g., from malt)

-

Sodium phosphate buffer (pH adjusted to the optimal pH for the specific α-amylase)

-

Equipment for incubation at a controlled temperature

-

System for terminating the enzymatic reaction (e.g., heat block, addition of acid)

-

Chromatography system for separation and analysis of oligosaccharides (e.g., paper chromatography, HPLC)

Procedure:

-

Prepare a solution of soluble starch in the sodium phosphate buffer.

-

Pre-incubate the starch solution at the optimal temperature for the α-amylase activity.

-

Add a defined amount of purified α-amylase to initiate the hydrolysis reaction.

-

Monitor the reaction over time by taking aliquots at various intervals.

-

Terminate the reaction in the aliquots by heat inactivation or acidification.

-

Analyze the composition of the hydrolysate in each aliquot using a suitable chromatographic technique to identify the time point at which the concentration of this compound is maximal.

-

Scale up the reaction and terminate it at the predetermined optimal time to enrich for this compound.

-

Purify the this compound from the resulting mixture of maltooligosaccharides using preparative chromatography.

Chemical Synthesis of Peracetylated this compound via Acetolysis of β-Cyclodextrin (Based on Sakairi et al., 1991)

This protocol outlines the chemical synthesis of peracetylated this compound from β-cyclodextrin.

Objective: To synthesize peracetylated this compound through the ring-opening of peracetylated β-cyclodextrin.

Materials:

-

β-Cyclodextrin

-

Acetic anhydride

-

Pyridine

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Peracetylation of β-Cyclodextrin: Dissolve β-cyclodextrin in a mixture of acetic anhydride and pyridine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by pouring it into ice water and extracting the product with chloroform. Wash the organic layer with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain peracetylated β-cyclodextrin.

-

Acetolysis of Peracetylated β-Cyclodextrin: Dissolve the peracetylated β-cyclodextrin in acetic anhydride. Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

-

Allow the reaction to proceed at a controlled temperature for a specific duration, monitoring the progress by TLC to maximize the yield of the linear this compound derivative.

-

Quench the reaction by carefully adding it to a stirred, cold saturated sodium bicarbonate solution.

-

Extract the product with chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Purify the peracetylated this compound from the reaction mixture using silica gel column chromatography.

Visualization of Methodologies

Experimental Workflow for Enzymatic Production of this compound

Caption: Workflow for the enzymatic production and purification of this compound from starch.

Logical Relationship in the Chemical Synthesis of this compound

Caption: Key steps in the chemical synthesis of peracetylated this compound from β-cyclodextrin.

Biological Roles and Signaling